Tert-butyl 3-hydroxy-3-(pyridin-4-ylmethyl)azetidine-1-carboxylate
Description
Tert-butyl 3-hydroxy-3-(pyridin-4-ylmethyl)azetidine-1-carboxylate is a small-molecule azetidine derivative characterized by a four-membered azetidine ring substituted with a hydroxyl group and a pyridin-4-ylmethyl moiety at the 3-position. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective group, enhancing stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-(pyridin-4-ylmethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-13(2,3)19-12(17)16-9-14(18,10-16)8-11-4-6-15-7-5-11/h4-7,18H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYNWZDHNQCITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-(pyridin-4-ylmethyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be constructed through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.
Introduction of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be introduced via nucleophilic substitution reactions. For instance, a pyridine derivative can be reacted with a suitable electrophile to form the desired substituent.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution can introduce various functional groups at the pyridin-4-ylmethyl position.
Scientific Research Applications
Neuroprotective Effects
Research indicates that compounds related to tert-butyl 3-hydroxy-3-(pyridin-4-ylmethyl)azetidine-1-carboxylate exhibit neuroprotective properties. For example, similar azetidine derivatives have shown potential in protecting astrocytes from amyloid beta-induced toxicity, which is significant in the context of neurodegenerative diseases like Alzheimer's . The ability to inhibit amyloidogenesis and reduce inflammatory markers such as TNF-α suggests a promising avenue for therapeutic development.
JAK Inhibition
Azetidine derivatives have been identified as Janus kinase (JAK) inhibitors, which are crucial in treating various inflammatory and autoimmune disorders. The mechanisms involve modulation of cytokine signaling pathways, making these compounds valuable in drug development for conditions like rheumatoid arthritis and certain cancers . The structural similarity of this compound to known JAK inhibitors positions it as a candidate for further exploration in this area.
Drug Development
The unique structural features of this compound make it a valuable scaffold for designing novel pharmaceuticals. Its derivatives can be tailored to enhance bioactivity and selectivity against specific targets in disease pathways. The ongoing research into azetidine derivatives continues to reveal their potential as leads for new drug formulations.
Peptide Synthesis
This compound can also serve as a building block in peptide synthesis, particularly in creating conformationally constrained analogues that mimic natural peptides. Such modifications can lead to improved stability and bioavailability of peptide-based drugs .
Case Studies and Research Findings
Conclusion and Future Directions
This compound represents a promising compound with diverse applications in medicinal chemistry. Its neuroprotective effects and potential as a JAK inhibitor highlight its significance in developing treatments for neurodegenerative diseases and inflammatory disorders. Future research should focus on optimizing its synthesis, enhancing its biological activity, and exploring its full therapeutic potential through clinical studies.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(pyridin-4-ylmethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and pyridin-4-ylmethyl substituent play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Azetidine Derivatives
Key Observations:
- Hydrophilicity vs. Lipophilicity: The pyridin-4-ylmethyl group introduces aromaticity and moderate polarity, contrasting with the methoxymethyl group in , which enhances hydrophilicity. Fluorinated analogs (e.g., ) exhibit increased metabolic stability due to fluorine’s electronegativity.
- Stereochemical Complexity: The 3-hydroxy substituent in all compounds creates a chiral center, but diastereoselectivity varies. For example, tert-butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate achieves 42% yield with regio- and diastereoselective synthesis under Baldwin’s rules .
Table 3: Physicochemical Data
Key Findings:
- Bioactivity: Compounds with aromatic substituents (e.g., pyridinyl or phenyl groups) show enhanced kinase inhibition, as seen in Raf inhibitors from . The target compound’s pyridine moiety may similarly engage in π-π stacking with kinase ATP-binding pockets.
- Solubility Limitations: Hydrophobic substituents (e.g., iodophenyl in ) reduce aqueous solubility, whereas hydroxyl and methoxymethyl groups improve it marginally .
Biological Activity
Tert-butyl 3-hydroxy-3-(pyridin-4-ylmethyl)azetidine-1-carboxylate (CAS: 1423032-48-7) is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, featuring an azetidine core and a pyridine moiety, suggests it may exhibit interesting biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₀N₂O₃
- Molecular Weight : 264.32 g/mol
- IUPAC Name : this compound
The compound is characterized by its azetidine ring, which is known for its role in various biological activities, particularly in drug design.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the pyridine ring may enhance its binding affinity to proteins involved in various signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, similar to other pyridine derivatives known for their inhibitory effects on phosphodiesterases (PDEs) and cyclooxygenases (COXs) .
- Receptor Modulation : It might modulate the activity of neurotransmitter receptors, influencing pathways related to mood and cognition.
In Vitro Studies
Research indicates that compounds with structural similarities to this compound exhibit significant biological activities:
Case Studies
- Neuroprotection : A study demonstrated that similar pyridine-based compounds showed protective effects against neurotoxic agents in vitro, suggesting potential applications in treating neurodegenerative disorders.
- Anti-inflammatory Effects : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokine release, indicating a possible therapeutic role in chronic inflammatory conditions.
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, structural analogs suggest favorable absorption and distribution characteristics due to the presence of the tert-butyl group, which enhances solubility and stability.
Toxicological Profile
Preliminary assessments indicate that compounds of this class generally demonstrate low toxicity profiles; however, detailed toxicological studies are necessary to confirm safety for human use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
